

In-Vitro Characterization of Las 30538: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Las 30538*
Cat. No.: *B1674515*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las 30538 is a potent, vascular-selective L-type calcium channel blocker developed by Almirall SA. This document provides a technical summary of the available in-vitro pharmacological data for **Las 30538**. The compound demonstrates significant vasorelaxant activity and a potent inhibitory effect on insulin secretion. Due to the limited availability of public domain information, this guide summarizes the core findings and provides generalized experimental protocols based on standard industry practices. The development of **Las 30538** has been discontinued.

Core In-Vitro Pharmacological Data

The in-vitro characterization of **Las 30538** has primarily focused on its vasodilatory and calcium channel blocking activities, as well as its effects on insulin secretion. The key quantitative data are summarized in the tables below.

Table 1: Functional Activity of Las 30538

Parameter	Assay	Tissue/Cell Line	Agonist/Stimulus	Value
IC50	Vasorelaxant Activity	Rat perfused hindlimbs	80 mM K+	40 nM
Potency	Insulin Secretion Inhibition	Not specified	Not specified	~1000-fold more potent than verapamil or diltiazem

Table 2: Mechanism of Action

Property	Assay Type	Tissue/Cell Line	Key Finding
Calcium Channel Blockade	Electrophysiology	Guinea-pig papillary muscles	Consistent with Ca ²⁺ -channel blocking activity

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of **Las 30538** are not publicly available. The following are generalized methodologies typical for the assessment of novel calcium channel blockers.

Vasorelaxant Activity in Perfused Vascular Beds

This assay assesses the ability of a compound to relax pre-contracted blood vessels.

Objective: To determine the concentration-response curve and IC50 value of **Las 30538** for vasorelaxation.

Methodology:

- Tissue Preparation: The hindlimbs of a rat are surgically isolated and the femoral artery is cannulated for perfusion.

- **Perfusion:** The vascular bed is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The perfusion pressure is continuously monitored.
- **Contraction:** The vascular bed is pre-contracted by introducing a high concentration of potassium chloride (e.g., 80 mM KCl) into the perfusate. This induces depolarization of the vascular smooth muscle cells and subsequent contraction.
- **Compound Administration:** Once a stable contractile tone is achieved, increasing concentrations of **Las 30538** are added to the perfusate.
- **Data Analysis:** The decrease in perfusion pressure is measured as an indicator of vasorelaxation. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Electrophysiological Assessment of Calcium Channel Blockade

Patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To confirm the calcium channel blocking activity of **Las 30538** and to characterize its effects on the cardiac action potential.

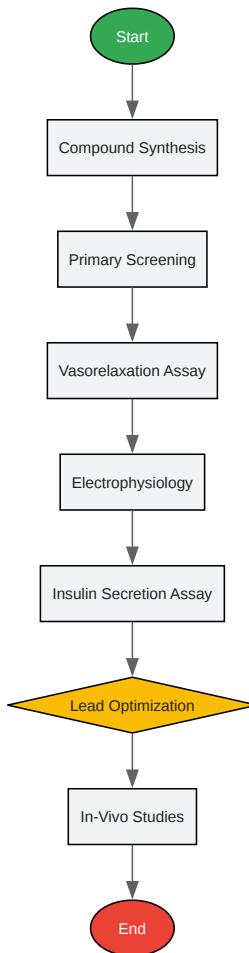
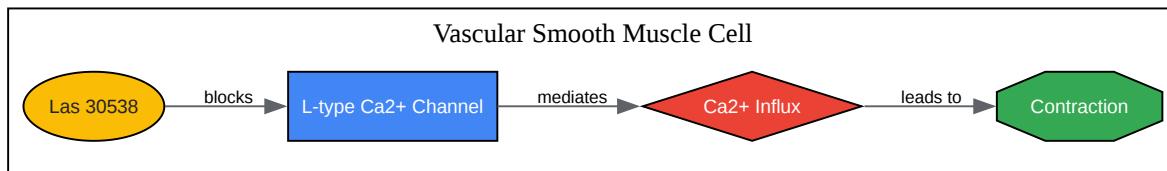
Methodology:

- **Cell/Tissue Preparation:** Papillary muscles are dissected from the ventricle of a guinea-pig heart. Single myocytes can also be enzymatically isolated.
- **Electrophysiological Recording:** The preparation is placed in a recording chamber and superfused with a physiological salt solution. A microelectrode is inserted into a cell to record the transmembrane potential.
- **Action Potential Measurement:** Action potentials are elicited by electrical stimulation. Parameters such as the action potential duration, amplitude, and upstroke velocity are measured.
- **Compound Application:** **Las 30538** is applied to the superfusate at various concentrations.

- Data Analysis: Changes in the action potential parameters in the presence of **Las 30538** are analyzed. A reduction in the plateau phase of the action potential is indicative of L-type calcium channel blockade.

In-Vitro Insulin Secretion Assay

This assay measures the effect of a compound on insulin release from pancreatic beta-cells.



Objective: To evaluate the inhibitory effect of **Las 30538** on insulin secretion.

Methodology:

- Islet Isolation: Pancreatic islets of Langerhans are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
- Islet Culture: The isolated islets are cultured for a short period to allow recovery.
- Insulin Secretion Assay: Islets are incubated in a physiological buffer containing a stimulatory concentration of glucose.
- Compound Treatment: Different concentrations of **Las 30538** are added to the incubation medium.
- Insulin Measurement: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis: The inhibition of glucose-stimulated insulin secretion by **Las 30538** is quantified and compared to control conditions.

Signaling Pathways and Experimental Workflows

Due to the limited public information, detailed signaling pathways and specific experimental workflows for **Las 30538** cannot be definitively constructed. The following diagrams represent a conceptual understanding of the mechanism of action and a generalized workflow for characterization.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Vitro Characterization of Las 30538: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674515#in-vitro-characterization-of-las-30538\]](https://www.benchchem.com/product/b1674515#in-vitro-characterization-of-las-30538)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com